molecular formula C6H4BrNS B6228529 4-bromo-5-methylthiophene-2-carbonitrile CAS No. 1112457-36-9

4-bromo-5-methylthiophene-2-carbonitrile

Cat. No.: B6228529
CAS No.: 1112457-36-9
M. Wt: 202.07 g/mol
InChI Key: BCFHPZPVPAVAIA-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiophene-2-carbonitrile is a brominated thiophene derivative featuring a methyl group at the 5-position and a nitrile group at the 2-position. This compound is of significant interest in organic synthesis due to its electron-deficient aromatic ring, which enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions). The bromine atom serves as a versatile leaving group, enabling functionalization at the 4-position, while the nitrile group contributes to dipole interactions and hydrogen bonding, making it valuable in pharmaceutical and materials chemistry .

Properties

CAS No.

1112457-36-9

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

4-bromo-5-methylthiophene-2-carbonitrile

InChI

InChI=1S/C6H4BrNS/c1-4-6(7)2-5(3-8)9-4/h2H,1H3

InChI Key

BCFHPZPVPAVAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C#N)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methylthiophene-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of 5-methylthiophene-2-carbonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex heterocyclic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to modify biological activity through structural variations.

Drug Development

4-Bromo-5-methylthiophene-2-carbonitrile is being investigated for its potential as a pharmacophore in drug development. Research indicates that it exhibits antimicrobial and anticancer properties, making it a candidate for further exploration in therapeutic applications. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility in oncology research.

Biological Probes

The compound is also utilized as a biological probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it valuable for investigating signal transduction pathways involved in disease processes, including cancer and microbial infections.

Enzyme Inhibition

This compound acts as an enzyme inhibitor by binding to the active sites of target enzymes. This interaction blocks enzyme activity, which can lead to therapeutic effects such as reduced cell proliferation in cancer cells or decreased microbial growth.

Signal Transduction Modulation

The compound may interfere with cellular signal transduction pathways, affecting processes such as apoptosis and cell cycle regulation. By modulating these pathways, it can exert significant biological effects, enhancing its potential as a therapeutic agent.

Antimicrobial Efficacy

A study demonstrated that derivatives similar to this compound effectively inhibited bacterial growth against resistant strains. These findings underscore its potential as a lead compound for antibiotic development.

Cancer Cell Line Studies

In vitro studies have shown that compounds derived from this compound significantly inhibit cell proliferation across various cancer cell lines. Structure-activity relationship (SAR) analyses indicate that specific modifications enhance efficacy against certain cyclin-dependent kinases (CDKs), supporting its role in cancer therapy research.

Mechanism of Action

The mechanism of action of 4-bromo-5-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring’s electronic properties play a crucial role in these interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-bromo-5-methylthiophene-2-carbonitrile, differing in heterocyclic cores, substituents, or applications:

Thiophene-Based Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound C₆H₄BrNS 202.07 4-Br, 5-Me, 2-CN Cross-coupling reactions, drug intermediates
4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile C₉H₉NO₂S₂ 239.31 3-Me, 4-Ac, 5-SMe, 2-CN Potential agrochemical intermediates
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile C₁₉H₁₄N₂O₂S 334.39 4-NH₂, 5-Bz, 2-O(3-MePh), 3-CN Kinase inhibition studies

Key Differences :

  • Electronic Effects : The nitrile group in this compound increases electrophilicity at the 2-position, whereas acetyl and benzoyl groups in analogues enhance electron-withdrawing effects at adjacent positions .
  • Reactivity: Bromine substitution allows nucleophilic aromatic substitution, while amino or acetyl groups enable condensation or cyclization reactions.
Heterocyclic Variants with Nitrile Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
2-Amino-5-phenylfuran-3-carbonitrile C₁₁H₈N₂O 184.20 Furan 2-NH₂, 5-Ph, 3-CN
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile C₁₇H₁₄N₂O₂ 278.31 Chromene 2-NH₂, 5-OH, 4-(4-MePh), 3-CN

Functional Contrasts :

  • Aromaticity and Stability : Thiophene derivatives exhibit greater aromatic stability compared to furans, influencing their electrochemical properties and suitability in conductive materials .
  • Biological Activity: Chromene-based nitriles (e.g., Compound 1E in ) show antioxidant and antimicrobial activity due to phenolic and nitrile groups, whereas thiophene derivatives are more commonly used in optoelectronics .

Physicochemical and Spectroscopic Properties

Property This compound 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile
Melting Point Not reported Not reported
IR (CN stretch) ~2204 cm⁻¹ (analogous to ) ~2200 cm⁻¹
Solubility Low in water; soluble in DCM, THF Moderate in polar aprotic solvents

Notes: Nitrile IR stretches are consistent across analogues (~2200 cm⁻¹), confirming the presence of the CN group .

Biological Activity

4-Bromo-5-methylthiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring substituted with a bromine atom and a cyano group. The presence of these functional groups contributes to its reactivity and biological properties.

Property Details
Molecular Formula C6H4BrN
Molecular Weight 186.01 g/mol
Functional Groups Bromine, Nitrile
Chemical Class Thiophene Derivative

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in therapeutic contexts, particularly in cancer and antimicrobial applications.
  • Signal Transduction Modulation : It can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis. This modulation is significant for its anticancer properties.
  • Binding Interactions : The bromine atom and cyano group enhance the compound's affinity for target proteins, which is essential for its therapeutic efficacy .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, derivatives of thiophene have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer cells (PC-3). The mechanisms involved include induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiophene derivatives against pathogens like Staphylococcus aureus. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 0.22 μg/mL, suggesting that structural modifications could enhance biological activity .
  • Anticancer Research : In vitro studies conducted on thiophene derivatives showed promising results against human prostate cancer cells (PC-3). The compounds induced apoptosis and exhibited significant cytotoxicity, highlighting their potential as anticancer agents .

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